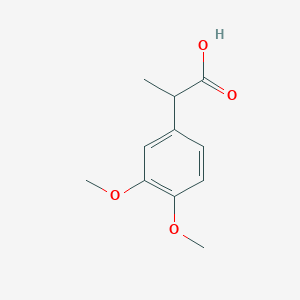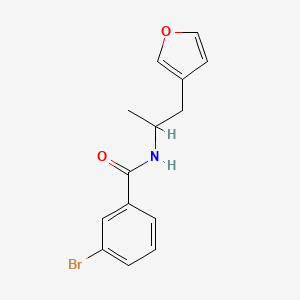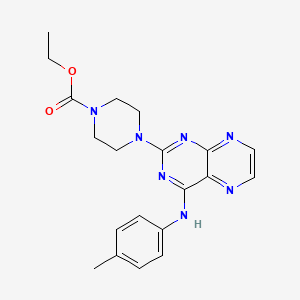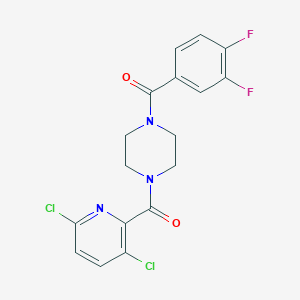![molecular formula C11H14O2 B2481675 [2-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 1352898-22-6](/img/structure/B2481675.png)
[2-(4-Methoxyphenyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Methoxyphenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It is used for research purposes . The compound is related to 2-(4-methoxyphenyl)cyclopropylmethanone, which has a similar structure .
Synthesis Analysis
The synthesis of cyclopropylmethanol compounds, which “[2-(4-Methoxyphenyl)cyclopropyl]methanol” is a part of, can be achieved by the dehydrogenation of cyclopropanecarboxaldehyde . This process involves the use of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .Molecular Structure Analysis
The molecular structure of “[2-(4-Methoxyphenyl)cyclopropyl]methanol” is represented by the InChIKey: ZKFNRNDXRRPTBZ-UHFFFAOYAY . The compound has a molecular weight of 178.231 g/mol .Wissenschaftliche Forschungsanwendungen
Oxygen Acidity and Radical Cation Reactivity
- Bietti et al. (2006) studied the radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol, focusing on their reactivity in acidic and basic solutions. They observed low reactivity towards fragmentation in acidic solutions, whereas in basic solutions, these radical cations displayed oxygen acidity. This led to the formation of 1,1-diarylalkoxyl radicals under certain conditions (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).
Lewis-Acid-Catalyzed Reactions
- Yao, Shi, and Shi (2009) reported on the Lewis-acid-catalyzed reactions of Bis(4-methoxyphenyl)methanol with various cyclopropanes. They found that these reactions led to the formation of polysubstituted cyclopentenes and other minor products under mild conditions (Yao, Shi, & Shi, 2009).
Photochemical Reactivity
- Herbertz and Roth (1998) explored the electron-transfer photochemistry of vinylcyclopropane derivatives, including those with a methoxy group, noting the generation of various ring-opened products through nucleophilic attack (Herbertz & Roth, 1998).
Photochemistry of Aromatic Halides
- Protti et al. (2004) investigated the photochemistry of 4-chloroanisole, leading to the generation of aryl cations. These cations showed reactivity with various nucleophiles, forming arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Hydroxylation/Halocyclization Reactions
- Mothe et al. (2011) described a method for producing 3-halohydrofurans by catalyzing hydroxylation/halocyclization of cyclopropyl methanols. This process showed efficiency with various functional groups and halide sources (Mothe, Kothandaraman, Rao, & Chan, 2011).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
- Reddy et al. (2012) synthesized cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives using a novel Prins cyclization method. This method showed high selectivity and good yields (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Chelation-Controlled Asymmetric Synthesis
- Jung, Ho, and Kim (2000) utilized [(4-methoxyphenyl)methanol] in the chelation-controlled asymmetric synthesis of α-hydroxy esters, providing insights into the synthesis process based on bidentate chelation (Jung, Ho, & Kim, 2000).
Synthesis and Optimization of Antitubercular Activities
- Bisht et al. (2010) explored the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols. They evaluated these compounds for antitubercular activity, finding several compounds with significant inhibitory concentration against Mycobacterium tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNRNDXRRPTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)cyclopropyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)


![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)